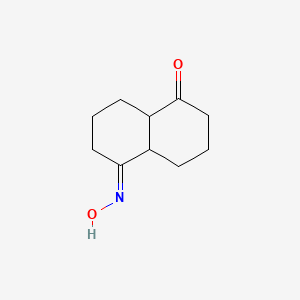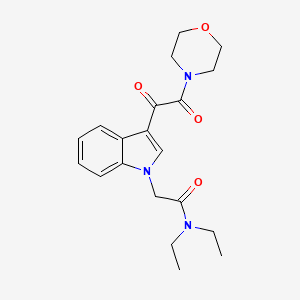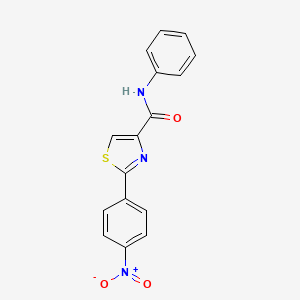
(4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Calcium Channel Blocker
A study highlights the synthesis of a novel T-type calcium channel blocker, which shares structural similarities with the specified compound. This blocker, identified as HYP-10, has shown potential in relieving both nociceptive and inflammatory pain, as well as in neuropathic pain models in rats. A liquid chromatography-mass spectrometry method was developed for quantifying HYP-10 in rat plasma, following intravenous administration, which underscores its potential application in pain management research (Noh et al., 2011).
Anticancer and Antituberculosis Activities
Another research avenue involves the synthesis and evaluation of derivatives similar to the specified compound for their anticancer and antituberculosis properties. A series of derivatives were synthesized and showed significant in vitro activity against human breast cancer cell lines and the Mycobacterium tuberculosis H37Rv standard strain. This highlights the compound's potential role in the development of new therapeutic agents for cancer and tuberculosis (Mallikarjuna et al., 2014).
Therapeutic Agent Synthesis
The linear synthesis of derivatives involving the (4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone structure aimed to create potential therapeutic agents. These compounds were evaluated for their α-glucosidase inhibitory activity, which could be relevant in diabetes management, and for their hemolytic and cytotoxic profiles, indicating their safety and potential therapeutic applications (Abbasi et al., 2019).
Synthesis for Pharmacological Applications
The synthesis of 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols and their dihydrochlorides from 1-(4-butoxyphenyl)-2-phenylethanone explores the pharmacological potential of such compounds. The synthesized compounds could provide a basis for developing new drugs with improved efficacy and safety profiles (Akopyan et al., 2013).
Molecular Interaction Studies
Research into the molecular interactions of related compounds, such as the cannabinoid CB1 receptor antagonist SR141716A, provides insights into receptor binding and function. Such studies are critical for understanding the pharmacodynamics of compounds and for the development of drugs targeting specific receptors (Landsman et al., 1997).
Propriétés
IUPAC Name |
(4-butoxyphenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-2-3-14-26-19-6-4-17(5-7-19)20(23)22-12-10-21(11-13-22)18-8-15-27(24,25)16-9-18/h4-7,18H,2-3,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISPKUYHHUGVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2986885.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2986886.png)
![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2986889.png)
![methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2986890.png)
![N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide](/img/structure/B2986891.png)

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2986896.png)
![6-[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986897.png)




